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molecular formula C17H16O B8379083 1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde

1,2,3,6,7,8-hexahydropyrene-4-carbaldehyde

Cat. No. B8379083
M. Wt: 236.31 g/mol
InChI Key: GTUTUKGDHCZIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04820873

Procedure details

1,2,3,6,7,8-Hexahydro-4-pyrenecarbaldehyde (19A, 11.81 g, 50 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (Aldrich, 39.75 g, 0.175 mol) were refluxed for 4 h in 1 L of PhCH3. The reaction mixture was cooled and then filtered. The filtrate was washed with 2N NaOH (3×500 mL), satd. NaCl solution (2×500 mL), dried (Na2SO4), and passed through a plug of SiO2 (200 g). The solvent was then removed to give a bright yellow solid that was dried at 50° to give 8.91 g (77%) of 4-pyrenecarbaldehyde which was used without further purification. An analytical sample had mp 172°-174°, (CH2Cl2 /hexane), (C, H), (lit. mp 177°-179°, Y. E. Gerasimenko and I. N. Shevcbuk, Zh. Org. Khim. 4 2198 (1968)).
Quantity
11.81 g
Type
reactant
Reaction Step One
Quantity
39.75 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:14]2[C:15]3[C:16]4[C:11](=[CH:12][CH:13]=2)[CH2:10][CH2:9][CH2:8][C:7]=4[CH:6]=[C:5]([CH:17]=[O:18])[C:4]=3[CH2:3][CH2:2]1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[CH:1]1[C:14]2[C:15]3=[C:16]4[C:11](=[CH:12][CH:13]=2)[CH:10]=[CH:9][CH:8]=[C:7]4[CH:6]=[C:5]([CH:17]=[O:18])[C:4]3=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
11.81 g
Type
reactant
Smiles
C1CCC=2C(=CC=3CCCC4=CC=C1C2C34)C=O
Name
Quantity
39.75 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with 2N NaOH (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl solution (2×500 mL), dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
CUSTOM
Type
CUSTOM
Details
to give a bright yellow solid
CUSTOM
Type
CUSTOM
Details
that was dried at 50°

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=CC3=CC=CC4=CC=C1C2=C34)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.91 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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